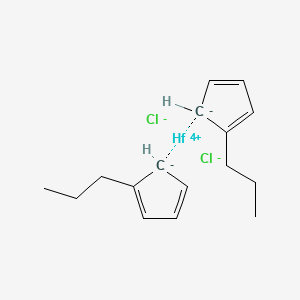
1,1'-Dipropylhafnocene Dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dipropylhafnocene Dichloride is an organometallic compound with the chemical formula C16H22Cl2Hf. It is a pale yellowish-gray crystalline solid that is stable at room temperature and soluble in organic solvents such as benzene, toluene, and chloroform . This compound is commonly used as a catalyst in various chemical reactions, particularly in the polymerization of olefins .
Preparation Methods
The synthesis of 1,1’-Dipropylhafnocene Dichloride typically involves the reaction of hafnium tetrachloride with propylcyclopentadiene in the presence of a suitable solvent . The reaction is carried out under controlled conditions, including specific temperatures and reaction times, to ensure the formation of the desired product. The general steps are as follows:
- Dissolve hafnium tetrachloride in an organic solvent such as toluene.
- Add propylcyclopentadiene to the solution.
- Stir the mixture at a controlled temperature for a specified period.
- Isolate the product by filtration and purify it through recrystallization .
Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield .
Chemical Reactions Analysis
1,1’-Dipropylhafnocene Dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hafnium oxide derivatives.
Reduction: Reduction reactions can yield hafnium hydrides.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-Dipropylhafnocene Dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,1’-Dipropylhafnocene Dichloride exerts its catalytic effects involves the coordination of the hafnium center with the reactants. This coordination facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction. The molecular targets include olefins and other unsaturated compounds, and the pathways involved are primarily related to polymerization and cyclization reactions.
Comparison with Similar Compounds
1,1’-Dipropylhafnocene Dichloride is unique among similar compounds due to its specific propyl substituents, which influence its reactivity and solubility. Similar compounds include:
- Bis(ethylcyclopentadienyl)hafnium Dichloride
- Bis(isopropylcyclopentadienyl)hafnium Dichloride
- Bis(pentamethylcyclopentadienyl)hafnium Dichloride
These compounds share similar structures but differ in their substituents, which can affect their catalytic properties and applications .
Properties
CAS No. |
85722-06-1 |
|---|---|
Molecular Formula |
C16H22Cl2Hf |
Molecular Weight |
463.7 g/mol |
IUPAC Name |
hafnium(4+);1-propylcyclopenta-1,3-diene;dichloride |
InChI |
InChI=1S/2C8H11.2ClH.Hf/c2*1-2-5-8-6-3-4-7-8;;;/h2*3-4,6-7H,2,5H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
UQWWTMGDSKPUTB-UHFFFAOYSA-L |
SMILES |
CCCC1=CC=C[CH-]1.CCCC1=CC=C[CH-]1.[Cl-].[Cl-].[Hf+4] |
Canonical SMILES |
CCCC1=CC=C[CH-]1.CCCC1=CC=C[CH-]1.[Cl-].[Cl-].[Hf+4] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


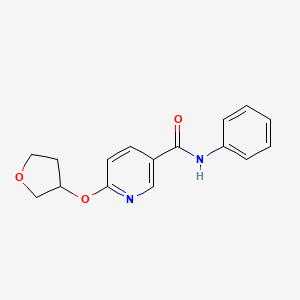
![7-(4-acetamidophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2357696.png)
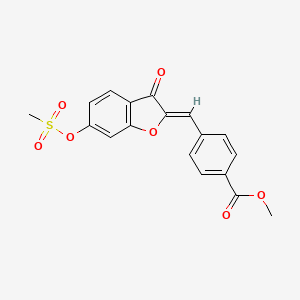
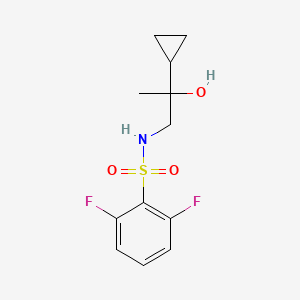
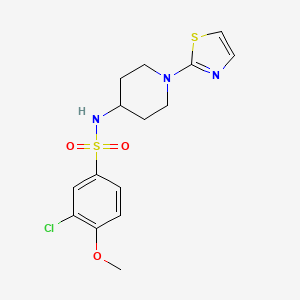
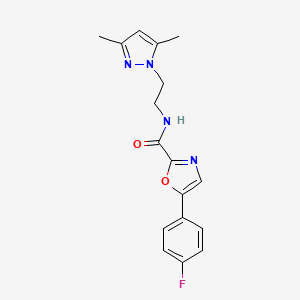
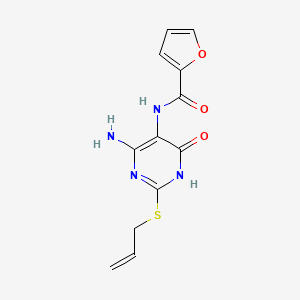
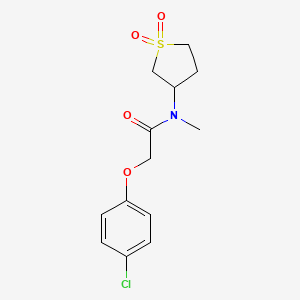


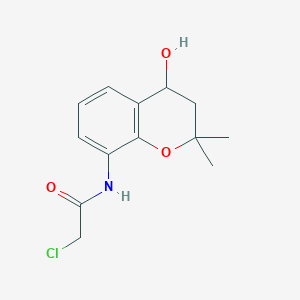
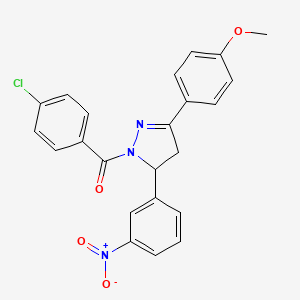
![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide](/img/structure/B2357712.png)
![2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357714.png)
